

# genetic determinants of colistin sulfate resistance

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An In-depth Technical Guide to the Genetic Determinants of Colistin Sulfate Resistance

## \*\*Executive Summary

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] However, the increasing prevalence of colistin resistance threatens its clinical efficacy, posing a significant global health challenge. [3][4] This resistance is driven by a variety of genetic determinants, broadly categorized into plasmid-mediated mobile colistin resistance (mcr) genes and chromosomal mutations that alter the bacterial cell envelope.[3][4][5] Understanding these mechanisms at a molecular level is critical for the development of effective surveillance strategies, novel diagnostics, and alternative therapeutic approaches.

This technical guide provides a comprehensive overview of the core genetic determinants of **colistin sulfate** resistance. It details the molecular pathways, presents quantitative data on resistance levels and prevalence, outlines key experimental protocols for detection and characterization, and visualizes complex relationships to facilitate a deeper understanding for researchers and drug development professionals.

## Colistin's Mechanism of Action and Resistance Overview



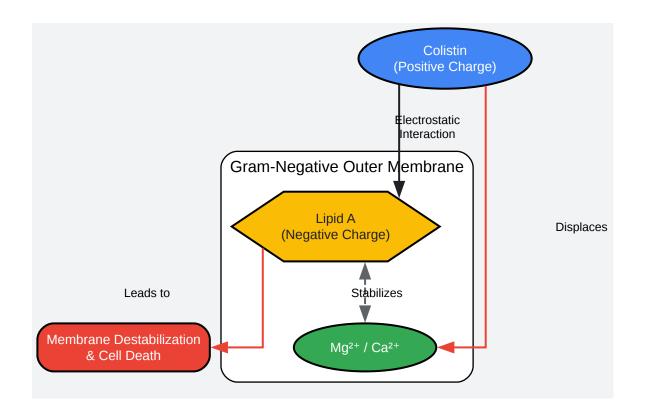




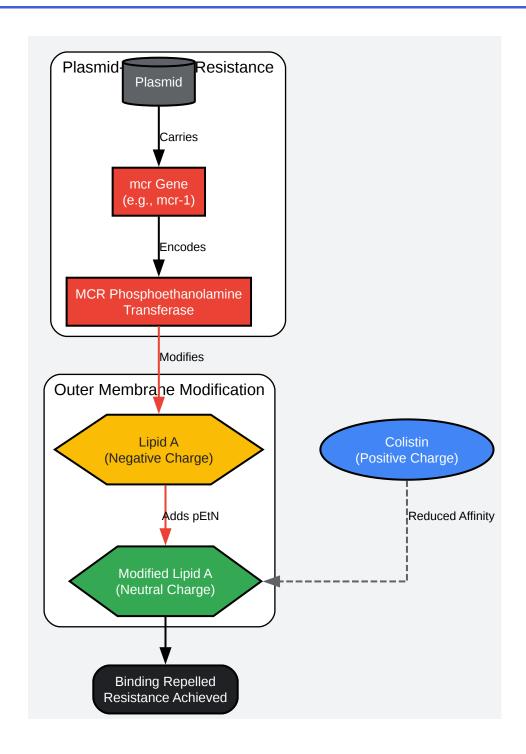
Colistin is a polycationic peptide that targets the outer membrane of Gram-negative bacteria.[1] Its primary mechanism of action involves a direct electrostatic interaction with the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS).[6][7] This interaction competitively displaces divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>) that normally stabilize the LPS layer, leading to membrane destabilization, increased permeability, leakage of cellular contents, and ultimately, bacterial cell death.[6][7]

Resistance to colistin fundamentally involves the reduction of the net negative charge of the lipid A moiety, which weakens its interaction with the positively charged colistin molecule.[1][5] This is primarily achieved through two major genetic strategies: the acquisition of transferable resistance genes or the mutation of existing chromosomal genes.[4][5]

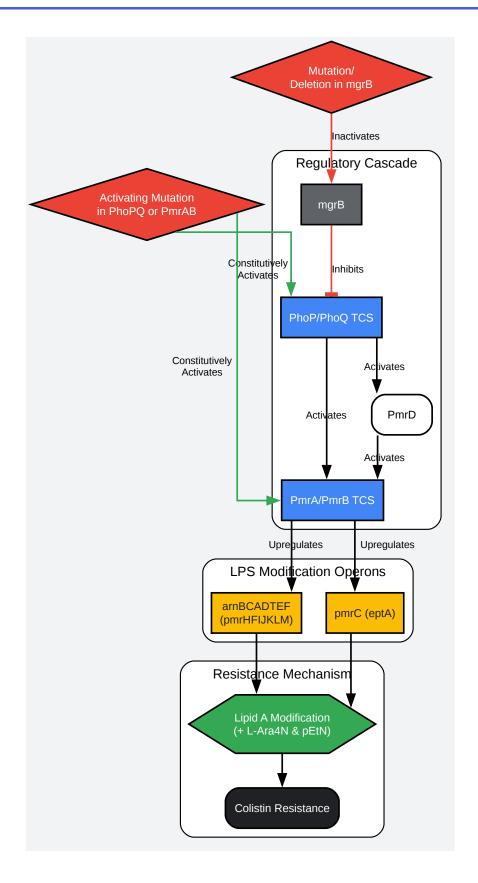




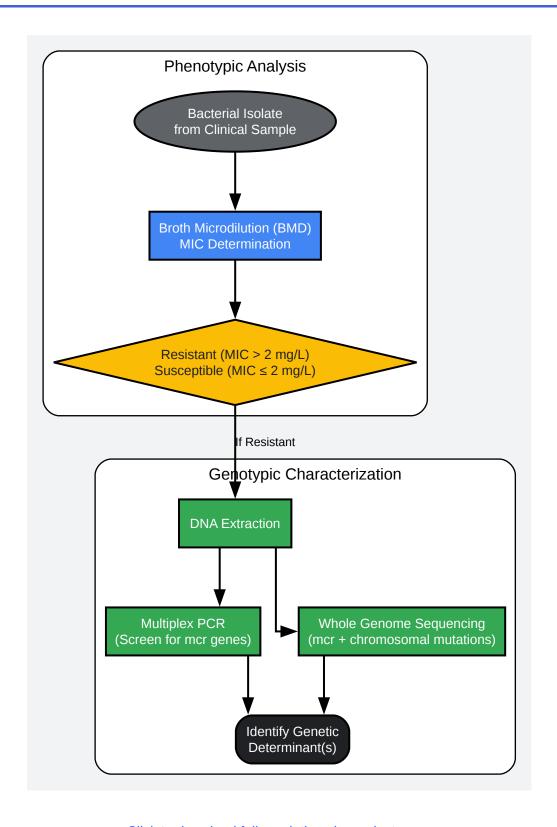












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